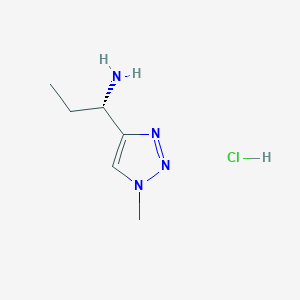
N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide hydrochloride, also known as MEAA, is a synthetic compound that has gained significant attention in scientific research. MEAA is a member of the acetamide class of compounds and is known for its diverse biological properties.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism in Human and Rat Liver Microsomes
A study conducted by Coleman et al. (2000) analyzed the metabolism of chloroacetamide herbicides, including compounds structurally similar to N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide hydrochloride, in human and rat liver microsomes. The research indicated significant differences in the metabolic pathways between humans and rats, providing insights into the toxicological implications of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
X-Ray Crystal Structure Analysis
Latif et al. (1999) examined the X-ray crystal structures of N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide and its hydrochloride salt, which are structurally related to this compound. Their study revealed the molecular geometry and intermolecular interactions within these compounds, offering vital data for understanding their chemical properties and potential applications (Latif, Javed, Lynch, Pryce, & Byriel, 1999).
Soil Reception and Activity of Related Compounds
Banks and Robinson (1986) investigated the reception and activity of acetochlor, a compound similar to this compound, in different soil conditions. Their study provides insights into the environmental behavior and potential agricultural applications of such compounds (Banks & Robinson, 1986).
In Vitro Metabolism and Cytochrome P450 Interaction
Another study by Coleman et al. (1999) focused on the in vitro metabolism of alachlor, a related compound, by human liver microsomes and specific cytochrome P450 isoforms. This research aids in understanding the biochemical interactions and potential human health implications of compounds like this compound (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).
Environmental Impact and Biodegradation
Lee and Kim (2022) isolated a new bacterium capable of degrading alachlor, a chloroacetanilide herbicide structurally similar to this compound. This study contributes to understanding the environmental impact and biodegradation pathways of such compounds (Lee & Kim, 2022).
Eigenschaften
IUPAC Name |
N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-4-17-11-7-6-10(8-12(11)18-5-2)15-13(16)9-14-3;/h6-8,14H,4-5,9H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMWWOSJADKUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CNC)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid](/img/structure/B2477828.png)
![Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride](/img/structure/B2477832.png)


![N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
![3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2477838.png)

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide](/img/structure/B2477841.png)
![2-Oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2477843.png)
